(Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one
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Overview
Description
(Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one typically involves the condensation of 2,4-dichlorobenzaldehyde with a suitable benzofuran derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the benzylidene moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or other reduced derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic applications, including its ability to interact with specific biological targets.
Industry
In industry, the compound might be used as an intermediate in the synthesis of other valuable chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one would depend on its specific biological activity. Generally, such compounds may interact with enzymes, receptors, or other molecular targets, modulating their activity and leading to various biological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-2-(2,4-dichlorobenzylidene)-6-(2-oxopropoxy)benzofuran-3(2H)-one include other benzofuran derivatives with different substituents on the benzylidene and benzofuran moieties.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity, biological activity, and potential applications. Comparing its properties with those of similar compounds can provide insights into its potential advantages and limitations.
Properties
IUPAC Name |
(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2O4/c1-10(21)9-23-13-4-5-14-16(8-13)24-17(18(14)22)6-11-2-3-12(19)7-15(11)20/h2-8H,9H2,1H3/b17-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDYMTXCSXPAKB-FMQZQXMHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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